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molecular formula C17H17N3O3 B8471670 N-hydroxy-N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]urea CAS No. 224157-97-5

N-hydroxy-N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]urea

Cat. No. B8471670
M. Wt: 311.33 g/mol
InChI Key: PPEZOOAPYUCVLI-UHFFFAOYSA-N
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Patent
US06291482B1

Procedure details

1.84 ml of trimethylsilyl isocyanate was added dropwise to a solution of 3.03 g (11.3 mmol) of N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]hydroxylamine in tetrahydrofuran (30 ml) at 0° C. over 5 minutes, followed by stirring overnight at room temperature. Then, the solvent was evaporated in vacuo, the residue was purified by silica gel chromatography (chloroform:methanol:concentrated ammonia water=300:9:1−100:9:1), followed by recrystallization in a mixed solvent of chloroform-methanol-ethyl acetate to obtain 2.41 g (yield=68.5%) of the desired compound as white columnar crystal.
Quantity
1.84 mL
Type
reactant
Reaction Step One
Name
N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]hydroxylamine
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
68.5%

Identifiers

REACTION_CXSMILES
C[Si]([N:5]=[C:6]=[O:7])(C)C.[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][C:15]2[CH:16]=[CH:17][C:18]3[O:23][CH2:22][C:21]([CH2:24][NH:25][OH:26])=[CH:20][C:19]=3[CH:27]=2)[CH:9]=1>O1CCCC1>[OH:26][N:25]([CH2:24][C:21]1[CH2:22][O:23][C:18]2[CH:17]=[CH:16][C:15]([CH2:14][C:10]3[CH:9]=[N:8][CH:13]=[CH:12][CH:11]=3)=[CH:27][C:19]=2[CH:20]=1)[C:6]([NH2:5])=[O:7]

Inputs

Step One
Name
Quantity
1.84 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=O
Name
N-[6-(3-pyridylmethyl)-2H-1-benzopyran-3-ylmethyl]hydroxylamine
Quantity
3.03 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC=1C=CC2=C(C=C(CO2)CNO)C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (chloroform:methanol:concentrated ammonia water=300:9:1−100:9:1)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization in a mixed solvent of chloroform-methanol-ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ON(C(=O)N)CC=1COC2=C(C1)C=C(C=C2)CC=2C=NC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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